Tetrafluoro-1,4-benzoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ether Synthesis

Fluoranil can function as a catalyst in the formation of ethers, which are organic compounds with an oxygen atom connecting two alkyl or aryl groups. Researchers employ a process called the oxidation-reduction condensation reaction to achieve this. In this reaction, fluoranil oxidizes one alcohol molecule while simultaneously being reduced by another alcohol molecule, leading to the formation of an ether. This method offers a way to synthesize symmetrical or unsymmetrical ethers. [Source: A convenient method for the preparation of symmetrical or unsymmetrical ethers by the coupling of two alcohols via a new type of oxidation-reduction condensation using tetrafluoro-1, 4-benzoquinone. Shintou T and Mukaiyama T. Bull. Chem. Soc. Jpn., 48, 2318 (1 975)]

Azocino[4,3-b]indole Scaffold Synthesis

Fluoranil plays a role in the preparation of a specific chemical structure called the azocino[4,3-b]indole scaffold. This scaffold serves as a building block for the synthesis of other complex molecules, including (±)-dasycarpidone, a naturally occurring compound found in some plants. Scientists utilize fluoranil as a reagent in the process of creating this scaffold. [Source: Tetrafluoro-1,4-benzoquinone (fluoranil) can be used to prepare: ... Azocino[4,3-b]indole scaffold, which is used as an inetermediate to prepare (±)-dasycarpidone. [3] ]

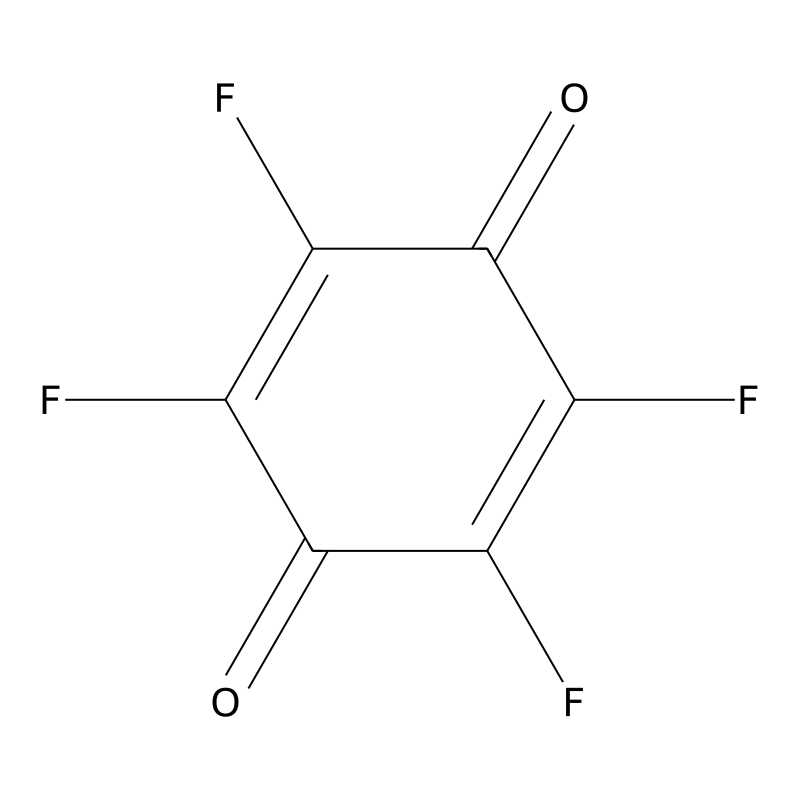

Tetrafluoro-1,4-benzoquinone, also known as tetrafluoro-p-benzoquinone or fluoranil, is a synthetic organic compound characterized by its four fluorine substituents on the benzene ring. Its chemical formula is CFO, and it possesses a unique structure that enhances its reactivity and stability compared to other benzoquinones. This compound is notable for its strong electron-withdrawing properties due to the fluorine atoms, which significantly influence its chemical behavior and biological interactions .

Tetrafluoro-1,4-benzoquinone exhibits notable biological activities. It has been reported to possess:

- Antimicrobial Properties: Studies indicate that it can inhibit the growth of certain bacterial strains, making it a potential candidate for developing antimicrobial agents .

- Cytotoxic Effects: The compound has shown cytotoxicity against various cancer cell lines in vitro, suggesting its potential in cancer therapy research .

Several methods exist for synthesizing tetrafluoro-1,4-benzoquinone:

- Fluorination of 1,4-Benzoquinone: This method involves treating 1,4-benzoquinone with fluorinating agents such as xenon difluoride or hydrogen fluoride under controlled conditions .

- Electrochemical Synthesis: Electrochemical methods have been developed to produce tetrafluoro-1,4-benzoquinone from suitable precursors through oxidation processes .

- Oxidative Fluorination: Utilizing oxidants like ammonium cerium(IV) nitrate allows for selective fluorination of benzoquinones to yield tetrafluoro derivatives .

Tetrafluoro-1,4-benzoquinone finds applications across various fields:

- Chemical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive nature .

- Electrochemical Sensors: Its electrochemical properties make it suitable for use in sensors designed to detect various analytes, including gases like carbon dioxide .

- Material Science: The compound is utilized in developing advanced materials owing to its unique physical and chemical characteristics .

Research on the interactions of tetrafluoro-1,4-benzoquinone has highlighted several key aspects:

- Redox Behavior: Studies have focused on its redox potential and electron affinity, which are crucial for understanding its reactivity in biological systems and electrochemical applications .

- Complex Formation: The ability of tetrafluoro-1,4-benzoquinone to form complexes with metal ions has been investigated, revealing potential uses in catalysis and materials science .

Tetrafluoro-1,4-benzoquinone shares similarities with several other compounds but is unique due to its specific fluorine substitutions. Here are some comparable compounds:

| Compound Name | Structural Formula | Key Characteristics |

|---|---|---|

| 1,4-Benzoquinone | CHO | Basic structure without fluorine; less reactive |

| 2-Chloro-1,4-benzoquinone | CClHO | Chlorine substituent; different electronic properties |

| Tetrafluorobenzoic Acid | CFO | Contains a carboxylic acid group; used in organic synthesis |

| 2,3-Dichloro-1,4-benzoquinone | CClHO | Dichloro substitution; varied reactivity |

The presence of four fluorine atoms in tetrafluoro-1,4-benzoquinone significantly enhances its electrophilicity and stability compared to these similar compounds. This unique characteristic makes it particularly valuable in synthetic chemistry and material science applications.

Industrial Synthesis Pathways

The industrial synthesis of tetrafluoro-1,4-benzoquinone relies primarily on the fluorination of tetrachloro-1,4-benzoquinone (chloranil) using potassium fluoride as the fluorinating agent [5]. This compound, also known by its common name fluoranil, represents a significant advancement in halogenated quinone chemistry and serves as a crucial intermediate in various chemical processes [1] [2].

The most established industrial pathway involves the direct fluorination of chloranil at elevated temperatures ranging from 175 to 350 degrees Celsius, with optimal conditions typically maintained between 200 to 330 degrees Celsius [5]. This process requires stringent dry conditions, as even trace amounts of water significantly reduce the yield of the desired product [5]. The reaction proceeds through nucleophilic substitution where fluoride ions replace chloride atoms on the quinone ring structure.

A vapor-phase variant of this process has been developed for enhanced efficiency and yield control [5]. In this method, vaporous chloranil is conducted over heated potassium fluoride in a specially designed reaction apparatus. The system operates under a controlled nitrogen atmosphere with a flow rate of approximately one liter per hour to maintain an inert environment and facilitate product removal [5]. This vapor-phase approach typically achieves yields ranging from 25 to 40 percent, representing a significant improvement over earlier batch processes [5].

The reduction-oxidation pathway represents an alternative industrial approach that proceeds through a two-step mechanism [5]. First, chloranil undergoes fluorination with potassium fluoride to produce an intermediate mixture, which is then reduced to tetrafluorohydroquinone using appropriate reducing agents [5]. Subsequently, the tetrafluorohydroquinone is oxidized using oxidizing agents such as lead tetraacetate to yield the final tetrafluoro-1,4-benzoquinone product [5]. This method offers greater control over reaction conditions but requires additional processing steps and reagents.

Table 1: Industrial Synthesis Pathways for Tetrafluoro-1,4-benzoquinone

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Direct Fluorination of Chloranil | Tetrachloro-1,4-benzoquinone (Chloranil), Potassium fluoride | 175-350°C, Dry conditions | 25-40% | US Patent 3043884 |

| Vapor Phase Reaction of Chloranil with Potassium Fluoride | Chloranil vapor, Potassium fluoride | 200-330°C, Nitrogen atmosphere, 1L/hr flow rate | ~40% | US Patent 3043884 |

| Reduction-Oxidation Method | Chloranil, Potassium fluoride, Reducing agent, Oxidizing agent | 1. Reduction to tetrafluorohydroquinone 2. Oxidation to tetrafluorobenzoquinone | Variable | US Patent 3043884 |

Industrial production requires careful attention to equipment design and material selection due to the corrosive nature of both reactants and products [5]. The reaction apparatus typically consists of separately heated sections with built-in resistance heating elements and precise temperature control systems [5]. Potassium fluoride must be thoroughly dried prior to use, typically at 110 degrees Celsius for several hours, followed by grinding in a ball mill to ensure optimal particle size distribution [5].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of tetrafluoro-1,4-benzoquinone follows modified versions of the industrial processes, scaled down to accommodate smaller quantities and enhanced analytical control [5]. The standard laboratory procedure involves the reaction of 20 grams of chloranil with 200 grams of potassium fluoride in a specialized reaction tube system [5].

The laboratory setup requires meticulous preparation of reagents and equipment [5]. Potassium fluoride is dried in a drying chamber at 110 degrees Celsius, then ground and loaded into the reaction tube [5]. The reaction tube undergoes preheating for three hours at approximately 350 degrees Celsius while maintaining a continuous flow of dry nitrogen gas [5]. Water vapor expelled during this process is conducted to a receiver where it is absorbed by phosphoric anhydride [5].

A mixture of chloranil and dried commercial calcium fluoride is introduced into the reaction system in carefully controlled ratios [5]. The furnace temperature is then raised to 320 degrees Celsius while maintaining the nitrogen flow rate at one liter per hour [5]. Under these conditions, sublimation begins, and the first sublimate separates in the receiver after a specified reaction time [5].

The laboratory-scale process typically yields 3.7 grams of purified tetrafluoro-1,4-benzoquinone from a 20-gram chloranil starting material, representing approximately 18.5 percent theoretical yield [5]. This yield is generally lower than industrial processes due to the smaller scale and less optimized heat transfer characteristics of laboratory equipment.

Table 2: Laboratory-Scale Preparation Techniques for Tetrafluoro-1,4-benzoquinone

| Technique | Procedure | Equipment | Scale | Reference |

|---|---|---|---|---|

| Chloranil Fluorination | Reaction of chloranil with potassium fluoride in a heated reaction tube | Reaction tube, Heating apparatus, Nitrogen gas supply | 20g chloranil batch | US Patent 3043884 |

| Oxidation of Tetrafluorohydroquinone | Catalytic oxidation with platinum dioxide in benzene | Reaction vessel, Catalyst system | Laboratory scale | US Patent 3043884 |

| Sublimation Purification | Sublimation at 50°C under 15 mm Hg pressure | Sublimation apparatus, Vacuum system | 3-4g product | US Patent 3043884 |

Alternative laboratory methods include the catalytic reduction approach, where tetrafluoro-1,4-benzoquinone can be reduced to tetrafluorohydroquinone using platinum dioxide as a catalyst in benzene solvent [5]. This reduction is reversible, allowing for the regeneration of the quinone form through controlled oxidation processes [5]. The reduced form, tetrafluorohydroquinone, forms colorless needles or leaflets with a melting point of 162 to 163 degrees Celsius and demonstrates stability in air while remaining readily soluble in alcohol, water, and ether [5].

Purification and Isolation Protocols

The purification of tetrafluoro-1,4-benzoquinone requires specialized techniques due to its unique physical and chemical properties [5]. Sublimation represents the primary purification method, conducted at 50 degrees Celsius under reduced pressure of 15 millimeters of mercury [5]. This process effectively separates the desired product from non-volatile impurities and unreacted starting materials.

The sublimed product exhibits characteristic physical properties that serve as quality indicators [5]. Pure tetrafluoro-1,4-benzoquinone displays a melting point range of 177.5 to 179 degrees Celsius and contains 41.7 percent fluorine, closely matching the theoretical value of 42.2 percent [5]. The compound appears as light yellow leaflets when recrystallized from a benzene and petroleum ether solution mixture [1] [5].

Recrystallization protocols utilize the differential solubility characteristics of tetrafluoro-1,4-benzoquinone in various organic solvents [5]. The compound demonstrates ready solubility in benzene, toluene, alcohol, ether, and chloroform, while showing moderate solubility in carbon tetrachloride, petroleum ether, and dichlorofluoroethane derivatives [5]. This solubility profile enables selective crystallization processes that achieve high purity levels.

Table 3: Purification and Isolation Protocols for Tetrafluoro-1,4-benzoquinone

| Protocol | Procedure | Purity Achieved | Yield Recovery | Reference |

|---|---|---|---|---|

| Sublimation | Sublimation at 50°C under reduced pressure (15 mm Hg) | >97% | High | US Patent 3043884 |

| Recrystallization | Recrystallization from benzene/petroleum ether | High purity, light yellow leaflets | Moderate | US Patent 3043884 |

| Solvent Extraction | Extraction with organic solvents (benzene, toluene, etc.) | Variable | Variable | Various sources |

Commercial suppliers employ additional analytical techniques to verify product purity [1] [2]. High-performance liquid chromatography analysis typically confirms purity levels exceeding 98 percent, while iodometric titration provides quantitative analysis of the quinone functionality [2]. The final commercial product appears as a light yellow to brown powder or crystalline material, depending on the specific purification protocol employed [2].

Table 4: Physical Properties of Tetrafluoro-1,4-benzoquinone

| Property | Description |

|---|---|

| Physical State | Crystalline solid |

| Color | Light yellow leaflets/crystals to brown powder |

| Melting Point | 177.5-179°C (US Patent), 183-186°C (subl.) (Sigma-Aldrich) |

| Solubility | Readily soluble in benzene, toluene, alcohol, ether, chloroform; moderately soluble in carbon tetrachloride, petroleum ether |

| Stability | Easily liable to solvolysis with weakly basic reagents, water, or glacial acetic acid |

The isolation process requires careful handling due to the compound's volatility and reactivity characteristics [5]. Tetrafluoro-1,4-benzoquinone readily undergoes solvolysis reactions, particularly with weakly basic reagents, water, or glacial acetic acid [5]. This reactivity necessitates storage under controlled conditions, typically in sealed containers under inert atmosphere and at temperatures below 15 degrees Celsius [2].

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant